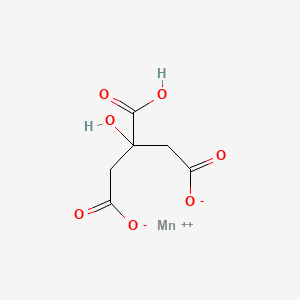

Manganese hydrogen citrate

Description

Significance in Advanced Bioinorganic Chemistry Research

Manganese is an essential trace element in biological systems, playing crucial roles in the active sites of numerous enzymes. mdpi.com The study of manganese citrate (B86180) complexes, including manganese hydrogen citrate, provides valuable insights into the speciation of manganese in biological fluids and its potential roles in both beneficial and toxicological processes. nih.govacs.org Understanding how manganese coordinates with biologically relevant ligands like citrate is fundamental to comprehending its transport, storage, and enzymatic functions within living organisms. nih.gov For instance, the coordination environment of manganese can influence its redox potential, a key factor in its catalytic activity in enzymes like manganese-dependent superoxide (B77818) dismutase (Mn-SOD). mdpi.com

The investigation of synthetic manganese citrate complexes serves as a model for understanding the active sites of manganese-containing metalloproteins. mdpi.comacs.org By mimicking the coordination environment of these biological macromolecules, researchers can probe the structure-function relationships that govern their activity. acs.org

Overview of Citrate Anion as a Multifunctional Ligand in Metal Coordination

The citrate anion, derived from citric acid, is a remarkably versatile ligand in coordination chemistry due to its multifunctional nature. researchgate.net It possesses three carboxylate groups and one hydroxyl group, all of which can participate in binding to a metal center. researchgate.netresearchgate.net This polydentate character allows citrate to form stable chelate rings with metal ions, enhancing the stability of the resulting complexes. nih.gov

The protonation state of the citrate anion is pH-dependent, leading to different available donor atoms for coordination. researchgate.net This variability contributes to the diverse range of coordination modes observed in metal-citrate complexes. Citrate can act as a bidentate, tridentate, or even a bridging ligand, connecting multiple metal centers to form polynuclear or polymeric structures. tandfonline.comresearchgate.net In the context of this compound, the "hydrogen citrate" designation typically implies that not all of the carboxylic acid groups of the citrate ligand are deprotonated.

The coordination of the citrate ligand to a manganese ion can occur through various combinations of its carboxylate and hydroxyl groups. For example, in some manganese(II) citrate complexes, the citrate binds in a tridentate fashion through the α-hydroxyl, α-carboxylate, and one of the β-carboxylate groups. tandfonline.com In other instances, two citrate ligands can coordinate to a single manganese ion in a distorted octahedral geometry. nih.govacs.orgucy.ac.cy The specific coordination mode is influenced by factors such as the oxidation state of the manganese (Mn(II) or Mn(III)) and the pH of the solution. acs.orgnih.govucy.ac.cy

The ability of the citrate anion to form a variety of stable complexes with manganese highlights its importance in influencing the bioavailability and reactivity of this essential metal ion in both chemical and biological systems.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71799-92-3 |

|---|---|

Molecular Formula |

C6H6MnO7 |

Molecular Weight |

245.05 g/mol |

IUPAC Name |

3-carboxy-3-hydroxypentanedioate;manganese(2+) |

InChI |

InChI=1S/C6H8O7.Mn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

YKPGEBJMSSYKPC-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mn+2] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mn+2] |

Other CAS No. |

71799-92-3 |

Origin of Product |

United States |

Synthetic Methodologies for Manganese Citrate Complexes

Aqueous Phase Synthesis Strategies

Synthesis in an aqueous medium is the most fundamental approach to producing manganese citrate (B86180) complexes. These strategies rely on the dissolution of manganese salts and citric acid in water, followed by the induction of precipitation or crystallization, primarily by controlling the solution's pH and the identity of the ions present.

The pH of the reaction medium is a critical parameter that governs the deprotonation state of citric acid and the hydrolysis of the manganese ion, thereby dictating the structure of the resulting complex. Adjusting the pH allows for the selective isolation of different manganese citrate species. For instance, reacting manganese(II) chloride with citric acid and subsequently adjusting the pH to 4.5 can yield various crystalline products depending on the base used. tandfonline.comtandfonline.com Similarly, mononuclear manganese(II) and manganese(III) citrate complexes have been synthesized in aqueous solutions at near-physiological pH values. ucy.ac.cyacs.orgnih.gov The solubility of metal precipitates is highly dependent on pH, making its control essential for effective isolation. deu.edu.tr In some processes, the pH is carefully managed to optimize the properties of materials derived from citrate precursors; for example, in the synthesis of MnFe₂O₄ nanoparticles via a co-precipitation method, a pH of 10.5 was found to yield the best adsorption capacity. rsc.org

The table below summarizes examples of manganese citrate complexes synthesized via pH-controlled precipitation.

| pH | Manganese Source | Citric Acid Source | Base Used | Resulting Complex Formula | Citation |

| 4.5 | MnCl₂·4H₂O | Citric acid monohydrate | NH₄OH | (NH₄)₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ | tandfonline.com |

| 4.5 | MnCl₂·4H₂O | Citric acid monohydrate | KOH | K₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ | tandfonline.com |

| 4.5 | MnCl₂·4H₂O | Citric acid monohydrate | NaOH | [Mn(H₂O)₂]ₙ[Mn₂(Hcit)₂(H₂O)₄]ₙ·4nH₂O | tandfonline.com |

| ~7 | Not Specified | Citric Acid | NH₄OH | (NH₄)₄[Mn(II)(C₆H₅O╇)₂] | ucy.ac.cyacs.org |

Note: H₄cit refers to citric acid, and Hcit³⁻ represents the triply deprotonated citrate ligand.

The choice of counterion, typically introduced via the base used for pH adjustment, plays a crucial role in the self-assembly and final architecture of the manganese citrate framework. tandfonline.com Different counterions can direct the formation of structures with varying dimensionalities, from two-dimensional layers to complex three-dimensional networks.

For example, when the pH of a manganese chloride and citric acid solution is adjusted to 4.5:

Using ammonium (B1175870) hydroxide (B78521) (NH₄OH) results in the formation of (NH₄)₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ, where ammonium ions help form a 3D network. tandfonline.comtandfonline.com

Using potassium hydroxide (KOH) yields K₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ, where potassium ions also interlock citrate chains into a 3D structure. tandfonline.comtandfonline.com

Using sodium hydroxide (NaOH) leads to the precipitation of [Mn(H₂O)₂]ₙ[Mn₂(Hcit)₂(H₂O)₄]ₙ·4nH₂O, a complex featuring a tetrahedral water pentamer that links dimeric units into a 3D structure. tandfonline.comtandfonline.com

These structural differences highlight the essential role of countercations in constructing the frameworks of manganese(II) citrate complexes. tandfonline.com The counterions contribute significantly to the stability of the crystal lattice by neutralizing the high anionic charges of the complexes. ucy.ac.cyacs.org

The table below illustrates the impact of different counterions on the resulting manganese citrate structures synthesized at pH 4.5.

| Counterion | Base Used | Resulting Complex Formula | Structural Features | Citation |

| NH₄⁺ | NH₄OH | (NH₄)₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ | 2D layers interlocked by ammonium ions into a 3D network. | tandfonline.comtandfonline.com |

| K⁺ | KOH | K₂ₙ[Mn₂(Hcit)₂(H₂O)₂]ₙ | Carboxylate-bridged di-manganese cores interlocked into 2D layers, forming a 3D network with K⁺ ions. | tandfonline.comtandfonline.com |

| Na⁺ | NaOH | [Mn(H₂O)₂]ₙ[Mn₂(Hcit)₂(H₂O)₄]ₙ·4nH₂O | A 3D structure linked by dimeric units and a tetrahedral water pentamer. | tandfonline.comtandfonline.com |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods employ solvents (water, in the case of hydrothermal) at temperatures and pressures above their boiling point. These conditions enhance the solubility of reactants and facilitate the crystallization of complex structures that may not be accessible under ambient conditions.

Hydrothermal synthesis has been successfully used to prepare novel manganese citrate complexes. mdpi.com One such method involves reacting manganese(II) acetate (B1210297) tetrahydrate and citric acid in an ethanol/water solvent system. mdpi.com This approach has also been adapted for the fabrication of magneto-fluorescent carbon quantum dots using manganese citrate as a precursor in a one-pot hydrothermal process. nih.gov Solvothermal synthesis using mixed ligands has also been reported to yield complex manganese-citrate structures. aau.edu.et

Solid-State and Mechanochemical Synthesis Techniques

Mechanochemical synthesis is a solvent-free or low-solvent method that uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations in the solid state. uni-saarland.deconicet.gov.ar This technique facilitates the formation of nanocrystalline or amorphous materials and can produce high-pressure or high-temperature phases at room temperature. uni-saarland.de While extensively used for the synthesis of metal oxides, including manganese oxides like Mn₃O₄ from Mn₂O₃ and Fe₂O₃, its application for the direct synthesis of manganese citrate is less documented. uni-saarland.deconicet.gov.ar The process involves grinding reactants together, where the mechanical impact provides the energy for a reaction to occur. acs.org This method is considered a green chemistry approach due to the significant reduction or elimination of solvents. acs.org

Sol-Gel Methodologies for Manganese Citrate Precursors

The sol-gel method is a versatile low-temperature technique used to produce solid materials from small molecules. In the context of manganese compounds, it typically involves the formation of a manganese citrate complex as a key intermediate or precursor gel. jsu.edu.cnnih.gov The process generally starts with dissolving a manganese salt (e.g., manganese acetate) and citric acid in a solvent to form a homogeneous solution, or "sol". nih.govrsc.org

Citric acid acts as a chelating agent, forming stable complexes with the manganese ions. rsc.org Through controlled changes, such as solvent evaporation or pH adjustment, the sol is converted into a "gel," which is a continuous network of the manganese-citrate complex enclosing the solvent. jsu.edu.cnrsc.org This gel is then dried and calcined at elevated temperatures. During calcination, the citrate component decomposes in an exothermic reaction, yielding highly homogeneous, nanocrystalline manganese oxides. nih.govrsc.org This method has been used to synthesize various manganese oxides, such as KₓMnO₂ and birnessite-type MnO₂, where the manganese citrate gel acts as a sacrificial precursor. jsu.edu.cnatlantis-press.com

| Manganese Precursor | Complexing Agent | Resulting Precursor | Final Product (after calcination) | Citation |

| Mn(Ac)₂ | Citric Acid | Manganese citrate gel | KₓMnO₂ | jsu.edu.cn |

| Manganese Acetate (MnAc₂) | Citric Acid | Manganese citrate gel | Nanostructured MnO₂ | nih.gov |

| KMnO₄ | Citric Acid | Manganese citrate gel | Birnessite (KMn₃O₁₁) | atlantis-press.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Fourier Transform Infrared - FTIR, Raman Spectroscopy) for Ligand-Metal Bonding Signatures

Vibrational spectroscopy is instrumental in defining the coordination environment of the manganese ion by the citrate (B86180) ligand. Both FTIR and Raman spectroscopy probe the vibrational modes of the molecule, offering a signature of the bonding interactions.

Fourier Transform Infrared (FTIR) Spectroscopy: The coordination of the citrate ligand to the manganese ion is confirmed by characteristic shifts in the vibrational frequencies of its carboxylate and hydroxyl groups. researchgate.netresearchgate.net In manganese citrate complexes, the citrate can act as a tridentate ligand, binding through its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups. guidechem.com This interaction is evident in the FTIR spectrum. A notable feature is the separation between the asymmetric (νₐ) and symmetric (νₛ) stretching frequencies of the carboxylate (COO⁻) groups. acs.org A larger separation between these bands compared to the free citrate ion indicates a stronger coordination to the manganese center. acs.org

Key vibrational bands in the FTIR spectrum of manganese citrate complexes provide clear evidence of ligand-metal bonding. The strong absorptions corresponding to the carboxylate stretches are typically observed in the ranges of 1580–1620 cm⁻¹ for asymmetric stretching and 1390–1420 cm⁻¹ for symmetric stretching. researchgate.net The presence of adsorbed citrate molecules on manganese-containing nanoparticles is also confirmed by a broad -OH stretching band, often seen around 3390 cm⁻¹. Additionally, bands corresponding to the metal-oxygen (Mn-O) bond can be identified in the lower frequency region of the spectrum, typically between 400 and 800 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| O-H Stretch | ~3400 (broad) | Indicates presence of hydroxyl groups and adsorbed water. acs.org |

| Asymmetric COO⁻ Stretch (νₐ) | 1580 - 1620 | Confirms coordination of carboxylate groups to Mn. researchgate.netacs.org |

| Symmetric COO⁻ Stretch (νₛ) | 1390 - 1420 | Confirms coordination of carboxylate groups to Mn. researchgate.netacs.org |

| Metal-Oxygen (Mn-O) Stretch | 400 - 800 | Direct evidence of the bond between manganese and the citrate ligand. researchgate.net |

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on other vibrational modes. For citrate-functionalized manganese materials, characteristic Raman shifts confirm the presence of the citrate ligand and its interaction with the metal. Key Raman bands for citrate include symmetric C-C stretching near 1080 cm⁻¹, C-C-O stretching around 1190 cm⁻¹, and a strong symmetric stretching mode of the carboxylate group at approximately 1408 cm⁻¹. The asymmetric carboxylate stretch is also observed near 1610 cm⁻¹. In manganese oxides, distinct bands related to Mn-O bending and stretching vibrations appear between 450-600 cm⁻¹ and 600-750 cm⁻¹, respectively. The analysis of these bands can help characterize the manganese oxide core that may be present in certain preparations of manganese citrate.

Electronic Absorption Spectroscopy (UV/Visible) for Electronic Transitions and Oxidation State

UV-Visible spectroscopy is a valuable technique for determining the oxidation state of the manganese ion (typically Mn²⁺ or Mn³⁺) in citrate complexes and for studying the electronic transitions within the compound. researchgate.netresearchgate.netresearchgate.net The color of manganese complexes arises from the absorption of light in the visible range, which promotes d-d electronic transitions. nih.gov The energy and intensity of these absorptions are sensitive to the oxidation state and coordination geometry of the manganese ion. nih.govtudelft.nl

Manganese(II) (d⁵ configuration) complexes are typically pale pink, exhibiting weak, spin-forbidden d-d transitions. nih.gov Consequently, their UV-Vis spectra show a series of absorbance peaks with low intensity across the 300 nm to 600 nm range. nih.gov In contrast, manganese(III) (d⁴ configuration) complexes are generally more strongly colored and exhibit spin-allowed d-d transitions. A key finding is that the presence of absorption signals above 680 nm is often indicative of Mn³⁺ species. tudelft.nl For instance, mononuclear Mn(III)-citrate complexes can display a distinctive dark-brown color. acs.org The UV-Visible spectra of these complexes are crucial for confirming the oxidation state achieved during synthesis. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Manganese Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. It is particularly effective for characterizing the paramagnetic Mn²⁺ (five unpaired electrons, S=5/2) and Mn³⁺ (four unpaired electrons, S=4/2) ions in manganese citrate complexes. researchgate.netresearchgate.netresearchgate.net

The EPR spectra provide definitive evidence for the presence and state of these manganese species. researchgate.netresearchgate.net

Mn²⁺ Complexes : High-spin Mn²⁺ complexes typically exhibit a characteristic EPR spectrum with a prominent six-line hyperfine splitting pattern. acs.org This pattern arises from the interaction of the unpaired electrons with the ⁵⁵Mn nucleus (I=5/2). The spectrum is centered at a g-value close to 2.0, with a hyperfine coupling constant (A) of approximately 90 G. acs.org In some solution-state measurements of Mn²⁺-citrate systems, the EPR spectrum appears as a superposition of a broad signal and the well-defined sextet. mdpi.com

Mn³⁺ Complexes : High-spin Mn³⁺ is an integer-spin (S=2) "non-Kramers" ion. Its EPR signals are often broad and difficult to observe under standard perpendicular-mode conditions due to large zero-field splitting (ZFS) and strain. acs.orgresearchgate.net However, they can sometimes be detected using parallel-mode EPR. The absence of a strong signal in perpendicular-mode EPR at low temperatures, coupled with magnetic susceptibility data, can indirectly confirm the presence of Mn³⁺. researchgate.net

| Manganese Ion | EPR Spectral Features | Typical Parameters |

| Mn²⁺ | Six-line hyperfine pattern | g ≈ 2.0; A ≈ 90 G acs.org |

| Mn³⁺ | Broad signal or silent in perpendicular mode | Large zero-field splitting (ZFS) acs.org |

EPR spectroscopy is, therefore, an indispensable tool for confirming the oxidation state and probing the electronic environment of the manganese center within the citrate complex. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Solution Structure

Obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra for manganese hydrogen citrate is exceptionally challenging due to the paramagnetic nature of both Mn²⁺ and Mn³⁺ ions. researchgate.net The unpaired electrons of the manganese center cause significant paramagnetic effects that lead to extensive broadening and shifting of NMR signals, often rendering them undetectable. acs.orgresearchgate.net

The interaction between the nuclear spins of the citrate ligand and the unpaired electrons of the manganese ion results in a rapid nuclear relaxation (shortened T2 relaxation time), which is the primary cause of the severe line broadening. researchgate.net Studies involving the addition of Mn²⁺ to citrate solutions have demonstrated a linear increase in the line width of the citrate's proton resonances with increasing manganese concentration, a direct consequence of this paramagnetic effect. researchgate.net For Mn³⁺ complexes, the effect is often even more pronounced, with ¹H NMR signals becoming too broad to be observed at all. researchgate.net

Furthermore, the large quadrupole moment of the ⁵⁵Mn nucleus itself can lead to very broad lines, limiting the utility of direct ⁵⁵Mn NMR spectroscopy. Because of these challenges, detailed structural elucidation of this compound in solution via ¹H or ¹³C NMR is generally not feasible, and the literature lacks well-resolved spectra for this specific compound.

Magnetic Susceptibility Measurements for Electronic and Magnetic Properties

Magnetic susceptibility measurements provide crucial information about the electronic structure and magnetic behavior of this compound complexes. researchgate.netresearchgate.netresearchgate.net By measuring the magnetic moment as a function of temperature (typically in the 5-300 K range), the spin state of the manganese ion and the nature of magnetic interactions between adjacent metal centers can be determined. researchgate.netresearchgate.net

These measurements have confirmed that mononuclear manganese citrate complexes contain high-spin manganese centers. acs.org For example, a synthesized Mn³⁺-citrate complex was found to have an effective magnetic moment (μ_eff) of 4.89 μ_B, which is consistent with a high-spin d⁴ electronic configuration (four unpaired electrons). acs.org This data also suggested the presence of weak antiferromagnetic coupling between the manganese ions in the solid state. acs.org Similarly, measurements on Mn(II) citrate complexes are consistent with a high-spin d⁵ configuration. The temperature dependence of the magnetic susceptibility has been used to quantify weak antiferromagnetic interactions in dimeric manganese citrate structures. guidechem.com Thus, magnetic susceptibility serves as a corroborative technique, alongside EPR, to definitively establish the oxidation state and electronic properties of the manganese ions within the citrate complex. researchgate.netresearchgate.net

Morphological and Microstructural Analysis (e.g., Transmission Electron Microscopy - TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and microstructure of materials at the nanoscale. While TEM is most commonly applied to nanoparticles and materials with distinct nanoscale features, it can provide valuable information for citrate-related manganese compounds, particularly those synthesized as nanomaterials.

Studies on citrate-coated manganese oxide (Mn₃O₄) or manganese ferrite (B1171679) nanoparticles have utilized TEM to characterize their structure. These analyses have shown the formation of nearly spherical nanoparticles, with sizes often ranging from 6 to 20 nanometers. acs.org High-resolution TEM (HRTEM) images can further reveal the crystalline nature of these particles by showing their lattice fringes. acs.org In systems containing hybrid nanoparticles, such as citrate-coated manganese ferrite combined with other nanomaterials, TEM can visualize how the particles interact and form small nanoclusters. In the context of manganese oxide electrodeposition from a citrate-containing electrolyte, TEM has been used to examine the morphology of the resulting deposit. Although direct TEM analysis of bulk crystalline this compound is less common, the technique is essential for characterizing any nanoscale or microstructured forms of the compound.

Coordination Chemistry and Complexation Mechanisms

Chelation Modes of Citrate (B86180) Anion to Manganese Ions

The interaction between manganese ions and the citrate anion is characterized by the formation of chelate rings, which significantly enhances the stability of the resulting complexes. researchgate.net The specific manner in which the citrate ligand coordinates to the manganese center is influenced by factors such as pH and the presence of other ions. researchgate.nettandfonline.com

Both the carboxylate and the α-hydroxyl functional groups of the citrate anion are crucial for its coordination to manganese ions. researchgate.netresearchgate.net The carboxylate groups, being negatively charged, readily form strong ionic bonds with the positively charged manganese ions. In many manganese citrate structures, these carboxylate groups act as bridges between adjacent manganese centers, leading to the formation of polymeric chains or more complex three-dimensional networks. tandfonline.comresearchgate.net The α-hydroxyl group also plays a key role in chelation, participating in the formation of a stable five-membered chelate ring with the α-carboxylate group. researchgate.nettandfonline.com The involvement of the hydroxyl group in coordination is a distinguishing feature of citrate's chelating ability.

Impact of Manganese Oxidation State on Coordination Structure and Stability (Mn(II) versus Mn(III))

The oxidation state of manganese, whether +2 or +3, has a profound impact on the coordination geometry and stability of the resulting citrate complexes. acs.orgnih.govucy.ac.cy

In complexes with Manganese(II) , the citrate ion often binds as a triply deprotonated ligand, with the hydroxyl group retaining its proton. acs.orgnih.govucy.ac.cy The Mn(II) ion, with its d⁵ electronic configuration, typically forms high-spin complexes with a distorted octahedral geometry. acs.orgnih.govucy.ac.cy These Mn(II)-citrate complexes are generally stable. researchgate.net

Conversely, in complexes with Manganese(III) , the citrate ligand coordinates as a fully deprotonated entity, meaning the hydroxyl group also loses its proton. acs.orgnih.govucy.ac.cy The Mn(III) ion, being a stronger Lewis acid, forms more stable complexes with citrate. caltech.eduresearchgate.net The resulting Mn(III)-citrate complexes also exhibit a distorted octahedral geometry. acs.orgnih.govucy.ac.cy The stability of Mn(III) in these complexes is significant because Mn(III) ions are generally unstable in aqueous solutions and tend to disproportionate. The chelation by citrate effectively stabilizes this higher oxidation state. caltech.edudss.go.th The presence of extensive hydrogen-bonding networks, often involving water molecules of crystallization, can further enhance the stability of the Mn(III)-citrate assembly. acs.orgnih.govucy.ac.cy

| Feature | Mn(II) Citrate Complex | Mn(III) Citrate Complex |

| Citrate Deprotonation | Typically triply deprotonated (hydroxyl group protonated) acs.orgnih.govucy.ac.cy | Typically fully deprotonated (hydroxyl group deprotonated) acs.orgnih.govucy.ac.cy |

| Coordination Geometry | Distorted octahedral acs.orgnih.govucy.ac.cy | Distorted octahedral acs.orgnih.govucy.ac.cy |

| Stability | Stable researchgate.net | Highly stable, stabilized against disproportionation caltech.eduresearchgate.netdss.go.th |

Formation of Mononuclear and Polynuclear Manganese Citrate Species

Depending on the reaction conditions, manganese and citrate can form both mononuclear and polynuclear species.

Mononuclear complexes feature a single manganese ion coordinated by one or more citrate ligands. acs.orgnih.govucy.ac.cy For instance, mononuclear complexes with the formulas (NH₄)₄[Mn(II)(C₆H₅O₇)₂] and (NH₄)₅[Mn(III)(C₆H₄O₇)₂]·2H₂O have been synthesized and characterized. acs.orgnih.govucy.ac.cy In these structures, the central manganese ion is typically six-coordinate, bound by two citrate ligands in a distorted octahedral fashion. acs.orgnih.govucy.ac.cy These mononuclear species are particularly relevant in biological contexts. nih.gov

Polynuclear complexes , on the other hand, contain multiple manganese ions bridged by citrate ligands. researchgate.nettandfonline.comresearchgate.net The carboxylate groups of the citrate anion are particularly adept at bridging metal centers, leading to the formation of dimeric, polymeric, or even complex three-dimensional framework structures. researchgate.nettandfonline.comresearchgate.net For example, dimeric units of [Mn₂(Hcit)₂(H₂O)₄] have been observed, which can then be linked into larger structures. researchgate.nettandfonline.com The formation of these polynuclear species is influenced by factors such as the pH and the counter-cations present in the reaction mixture. researchgate.nettandfonline.com

Metal-Ligand Binding Affinity and Stability Constant Determinations

The stability of manganese citrate complexes is quantified by their stability constants (log K), which describe the equilibrium of the complex formation. The determination of these constants is crucial for understanding the behavior of manganese citrate in various chemical and biological systems.

The stability constant for the 1:1 Mn(II)-citrate complex has been reported, with values varying depending on the experimental conditions. For instance, at 25°C and an ionic strength of 0.15 M, the stability constant (Ks) for the Mn²⁺-isocitrate complex was found to be 497 M⁻¹. nih.gov Another study reports a stability constant of approximately 5.0 for the Mn(II)CIT⁻ species. dss.go.th The stability of the Mn(III)-citrate complex is significantly higher, with an estimated log K value of around 15.0 for the MnCIT⁰ species. dss.go.th This high stability constant underscores the ability of citrate to stabilize the Mn(III) oxidation state. caltech.edudss.go.th

| Manganese Species | Ligand Species | Log K | Conditions |

| Mn²⁺ | Isocitrate | 2.69 (Ks = 497 M⁻¹) | 25°C, pH 7.0, I = 0.15 M nih.gov |

| Mn(II) | Citrate (CIT⁻) | ~5.0 | Moderate ionic strength dss.go.th |

| Mn(III) | Citrate (CIT⁰) | ~15.0 (estimated) | Moderate ionic strength dss.go.th |

Advanced Analytical Methodologies for Manganese Citrate Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of manganese citrate (B86180), enabling the separation of the complex from other components in a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of manganese citrate. Reverse-phase (RP) HPLC methods are commonly developed for this purpose, offering robust and reproducible results. researchgate.netresearchgate.net

The successful separation of manganese citrate by HPLC is highly dependent on the careful optimization of the mobile phase and the selection of an appropriate stationary phase (column).

Mobile Phase: A typical mobile phase for the reverse-phase analysis of manganese citrate consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. researchgate.net The pH of the aqueous phase is a critical parameter and is often adjusted with acids to ensure consistent ionization of the citrate molecule and achieve optimal separation. Phosphoric acid is commonly used; however, for applications requiring coupling with mass spectrometry, a more volatile acid like formic acid is substituted to ensure compatibility. researchgate.netresearchgate.net The ratio of the organic to the aqueous phase is adjusted to control the retention time of the analyte on the column. google.com

Chromatographic Columns: The choice of the HPLC column is crucial for achieving the desired separation. Columns with C18 (octadecyl) bonded silica (B1680970) are widely used in reversed-phase HPLC and are suitable for manganese citrate analysis. researchgate.netgoogle.com Specialized reverse-phase columns, such as the Newcrom R1, which exhibits low silanol (B1196071) activity, have also been demonstrated to be effective for this analysis. researchgate.net The selection between different columns depends on the specific requirements of the separation, including the complexity of the sample matrix.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | researchgate.net |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | researchgate.netresearchgate.net |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | researchgate.netresearchgate.net |

Following separation by HPLC, sensitive and selective detectors are required for the identification and quantification of manganese citrate.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method coupled with HPLC. While aqueous solutions of manganese citrate itself absorb in the middle-UV range (around 200-210 nm), direct spectrophotometry can be challenging. niscpr.res.in For quantitative purposes, post-column derivatization or the use of a chromogenic reagent that forms a colored complex with manganese can be employed to shift the absorbance to a more suitable wavelength in the visible spectrum, thereby enhancing sensitivity and selectivity. researchgate.netresearchgate.net For instance, the complex of Mn(II) with 4-(2-pyridylazo) resorcinol (B1680541) (PAR) exhibits an absorption maximum at 534 nm. researchgate.net

Mass Spectrometry (MS) Coupling: For highly selective and sensitive analysis, HPLC systems can be coupled to a mass spectrometer (HPLC-MS). Electrospray ionization (ESI) is a suitable technique for generating ions of the manganese citrate complex. mmu.ac.uk By using tandem mass spectrometry (MS/MS) in a mode such as Selected Reaction Monitoring (SRM), specific precursor-to-product ion transitions can be monitored, providing excellent selectivity. mmu.ac.uk For example, the transition of m/z 191.0 > 111.0 can be used to monitor citrate. nih.gov This approach has been successfully used to detect Mn(II)-citrate, achieving a limit of detection of approximately 250 µg/L (referring to the total Mn content). mmu.ac.uk

Ion chromatography (IC) is a valuable technique for determining the speciation of citrate, particularly in complex matrices. When coupled with a highly sensitive detector like an inductively coupled plasma mass spectrometer (ICP-MS), it allows for the specific identification of different metal-citrate species. nih.gov

Research on manganese speciation in biological samples has utilized a combination of size exclusion chromatography (SEC) and strong anion exchange (SAX) chromatography. In these studies, fractions from an initial SEC separation were further analyzed by SAX-ICP-MS. By comparing the retention times with those of standard compounds, researchers were able to identify and confirm the presence of the Mn-citrate complex. nih.gov For instance, in one study, the Mn-citrate complex was identified with a retention time of 11.84 minutes under specific SAX conditions. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Spectrophotometric and Spectroscopic Methods for Quantitative Analysis

Spectrophotometric and spectroscopic techniques are widely used for the characterization and quantitative analysis of manganese citrate complexes. These methods are based on the interaction of the complex with electromagnetic radiation. electrochemsci.org

UV-Visible spectrophotometry is a common method for the quantitative determination of manganese. The direct measurement of Mn(II) ions is possible, with a characteristic absorbance peak around 401 nm. researchgate.net However, to enhance sensitivity and overcome matrix interferences, methods often involve the formation of a colored complex with a chelating agent. A variety of chromogenic reagents are used for this purpose. The resulting colored solution is then measured at the wavelength of maximum absorbance (λmax). The absorbance is directly proportional to the concentration of manganese, following the Beer-Lambert law. researchgate.net

Other spectroscopic techniques provide deeper structural insights. Fourier-transformed infrared (FTIR) spectroscopy is used to identify the functional groups involved in the coordination between manganese and the citrate ligand. electrochemsci.org Electron Paramagnetic Resonance (EPR) spectroscopy is employed to probe the electronic environment of the paramagnetic manganese ion (e.g., Mn(II) or Mn(III)) within the citrate complex. electrochemsci.org

| Reagent/Method | Wavelength (λmax) | Linear Range | Reference |

|---|---|---|---|

| Direct Measurement (MnSO₄ solution) | 401 nm | 10.0 - 80.0 g/L | researchgate.net |

| 1-(2-pyridylazo)-2-naphthol (PAN) | Not Specified | 15 - 500 ng/mL | |

| 9-phenyl-2,3,7-trihydroxy-6-fluorone (PF) with CP and Triton X-100 | 591 nm | 0.02 - 0.2 µg/mL | |

| 4-(2-pyridylazo) resorcinol (PAR) | 534 nm | Up to 16 µmol/L | researchgate.net |

Electrochemical Approaches for Species Characterization

Electrochemical methods offer a sensitive and cost-effective means to study the redox properties of manganese citrate and for its quantitative determination. Techniques such as voltammetry and polarography are employed to investigate the electron transfer processes involving the manganese center. nih.gov

Cyclic Voltammetry (CV) is used to study the electrochemical behavior of manganese complexes. By scanning the potential applied to an electrode and measuring the resulting current, researchers can identify the oxidation and reduction peaks corresponding to the Mn(II)/Mn(III) and other redox couples. The characteristics of these peaks provide information about the reversibility and kinetics of the electron transfer reactions. The electrochemical properties of manganese complexes are crucial as they can serve as models for understanding their role in biological systems.

For quantitative purposes, sensitive techniques like Differential Pulse Voltammetry (DPV) and Differential Pulse Polarography (DPP) are utilized. nih.gov These methods can achieve low detection limits. For instance, DPP has been optimized for the determination of manganese at low concentrations, achieving a limit of quantification of 1.04 µg/mL. nih.gov Adsorptive stripping voltammetry is another powerful approach where the manganese complex is preconcentrated on the electrode surface before the voltammetric scan, significantly enhancing sensitivity. The choice of electrode material, such as a carbon paste electrode, and the composition of the supporting electrolyte are critical parameters that are optimized to achieve the best analytical performance.

Method Validation Principles in Research Settings (e.g., Linearity, Accuracy, Precision, Detection Limits, Quantification Limits, Robustness, Ruggedness)

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. For the analysis of manganese compounds such as manganese hydrogen citrate, a comprehensive validation process establishes the performance characteristics of the chosen analytical procedure. This process involves evaluating specific parameters to demonstrate that the method is suitable for its intended use. The core principles of method validation include linearity, accuracy, precision, detection and quantification limits, robustness, and ruggedness. mdpi.comchromatographyonline.comdemarcheiso17025.com

Linearity

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com This is a fundamental parameter to establish a concentration range over which the analysis will be accurate. The relationship is typically evaluated by linear regression analysis of the instrument signal versus a series of known analyte concentrations. The correlation coefficient (R²) is a key indicator, with values greater than 0.995 often considered evidence of a strong linear relationship. mdpi.comresearchgate.net

In the analysis of manganese, linearity has been demonstrated for various techniques. For instance, a method using graphite (B72142) furnace atomic absorption spectrometry (GFAAS) for manganese determination was found to be linear in the concentration range of 0.001–0.015 µg·L⁻¹, achieving a determination coefficient greater than 0.995. mdpi.comresearchgate.net Similarly, a spectrofluorimetric method for manganese showed linearity over a wide range from 10 pg mL⁻¹ to 800 ng mL⁻¹, with a correlation coefficient (R²) of 0.9998. nih.gov For ion chromatography methods used to measure citrate, linearity was demonstrated over a range of 1.40-4.46 mg/dL with a correlation coefficient (R²) of 1.00. researchgate.net

Table 1: Examples of Linearity in Manganese and Citrate Analysis

| Analytical Method | Analyte | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Manganese (Mn) | 0.001–0.015 µg·L⁻¹ | >0.995 | mdpi.com, researchgate.net |

| Spectrofluorimetry | Manganese (VII) | 0.01–800 µg L⁻¹ | 0.9998 | nih.gov |

| Capillary Electrophoresis-ICP-Mass Spectrometry | Manganese (II) | 5.0-200 ng mL⁻¹ | Not Specified | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Citrate | 1.40-4.46 mg/dL | 1.00 | researchgate.net |

Accuracy

Accuracy denotes the closeness of the mean test results obtained by the method to the true value of the analyte. demarcheiso17025.com It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is measured by the method is calculated. mdpi.com High recovery percentages indicate high accuracy.

For manganese analysis, accuracy is a well-documented validation parameter. In a study using GFAAS, the accuracy was assessed by analyzing fortified samples, with recoveries ranging from 84.80% to 107.98%. mdpi.comresearchgate.net Another study on an ion chromatographic method for citrate reported an analytical accuracy typically around 100 ± 3%. nih.gov These results indicate that the methods are capable of providing results that are very close to the true concentration.

Table 2: Accuracy Data from Recovery Studies for Manganese Analysis

| Analytical Method | Matrix | Analyte Concentration | Average Recovery (%) | Reference |

|---|---|---|---|---|

| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Human Hair and Nails | Various known concentrations | 84.80 – 107.98% | mdpi.com |

| Gas Chromatography-Flame Ionization Detector (GC-FID) | Biological Tissues | Not Specified | 93.5 – 102.7% | nih.gov |

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision can be evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory trials).

A study validating a GFAAS method for manganese reported a precision not exceeding 12.97% RSD. mdpi.comresearchgate.net A highly sensitive spectrofluorimetric method demonstrated high precision with an RSD of 0-2% for manganese determination. nih.gov An ion chromatographic method for citrate showed a short-term precision of not more than 1.5% RSD. nih.gov

Table 3: Precision Data for Manganese and Citrate Analytical Methods

| Method | Precision Type | Analyte | Relative Standard Deviation (RSD) | Reference |

|---|---|---|---|---|

| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Repeatability and Reproducibility | Manganese | <12.97% | mdpi.com, researchgate.net |

| Spectrofluorimetry | Repeatability (n=5) | Manganese (VII) | 0–2% | nih.gov |

| Ion Chromatography | Short-term Precision | Citrate | ≤1.5% | nih.gov |

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. mdpi.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.gov

These limits are crucial for trace analysis of compounds like this compound. For manganese, detection limits can vary significantly depending on the analytical technique. For example, graphite furnace atomic absorption spectrometry (GFAAS) can achieve a detection limit of 1.10 µg/kg, whereas flame AAS has a higher detection limit of 0.15 mg/kg. nih.gov A spectrofluorimetric method reported an LOD of 1 ng L⁻¹ and an LOQ of 10 ng L⁻¹ for manganese. nih.gov Another method involving coprecipitation followed by FAAS analysis established a detection limit of 0.75 µg L⁻¹ for Manganese(II). researchgate.net

Table 4: Detection and Quantification Limits for Manganese Analysis

| Analytical Method | Limit Type | Value | Reference |

|---|---|---|---|

| Flame Atomic Absorption Spectrometry | LOD | 0.15 mg/kg | nih.gov |

| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | LOD | 1.10 µg/kg | nih.gov |

| Spectrofluorimetry | LOD | 1 ng L⁻¹ | nih.gov |

| Spectrofluorimetry | LOQ | 10 ng L⁻¹ | nih.gov |

| Coprecipitation with FAAS | LOD | 0.75 µg L⁻¹ | researchgate.net |

Robustness and Ruggedness

Robustness and Ruggedness are two related but distinct parameters that assess the reliability of an analytical method. ut.ee

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its internal parameters. ut.eepharmaguideline.com It is typically evaluated during method development to identify which parameters need to be strictly controlled. chromatographyonline.com For a chromatographic method, these variations might include:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate pharmaguideline.com

Ruggedness , on the other hand, refers to the reproducibility of test results under a variety of normal, external test conditions. chromatographyonline.com This parameter assesses the method's performance when subjected to variations like:

Different analysts

Different instruments

Different laboratories

Different days chromatographyonline.compharmaguideline.com

The terms are sometimes used interchangeably, but the distinction lies in the source of the variation: internal (robustness) versus external (ruggedness). ut.eepharmaguideline.com For example, a study on an ion chromatographic method for citrate found it to be generally robust within reasonable deviations from its specified operating conditions, though it was sensitive to the composition and degassing of the eluent. nih.gov The evaluation of ruggedness provides confidence that the method can be successfully transferred between different labs. chromatographyonline.com

Biochemical Interactions and Mechanistic Insights in Vitro and Fundamental Studies

Role of Manganese Citrate (B86180) in In Vitro Redox Processes

Manganese, complexed with citrate, exhibits significant reactivity in redox processes, particularly in the scavenging of superoxide (B77818) radicals. The nature of this interaction, including its catalytic efficiency and underlying mechanisms, has been a subject of detailed investigation.

Manganese complexes, including those with citrate, have been studied for their ability to mimic the function of the enzyme superoxide dismutase (SOD), which catalyzes the disproportionation of superoxide (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Early research identified that simple manganese salts complexed with various ligands, including citrate, possess SOD-like activity. nih.gov However, more detailed kinetic studies using techniques like pulse radiolysis have provided a more nuanced understanding. While Mn(II) complexes with phosphate (B84403) or carbonate can catalytically remove superoxide at physiologically relevant concentrations, Mn(II) complexed with citrate does not appear to sustain a catalytic cycle under the same conditions. pnas.org

Instead of a rapid catalytic cycle, the reaction between Mn(II) citrate and superoxide proceeds via a mechanism that forms a stable manganese(III) citrate product. nih.gov Fast kinetic experiments have elucidated a two-step process. The initial reaction of Mn(II) citrate with a superoxide molecule is rapid, but the resulting intermediate decays to a final Mn(III) species, which is not readily reduced back to Mn(II) by a second superoxide molecule to complete a catalytic cycle. nih.gov This suggests that while manganese citrate is an effective scavenger of superoxide, it may function as a sacrificial antioxidant rather than a true catalyst in this context. pnas.org

| Reaction Step | Description | Rate Constant (k) |

|---|---|---|

| Step 1 (Forward) | Formation of Mn(III)-peroxo intermediate from Mn(II) citrate + O₂⁻ | k₁ = 1.3 × 10⁷ M⁻¹s⁻¹ |

| Step 1 (Reverse) | Dissociation of Mn(III)-peroxo intermediate | k₋₁ < 10 s⁻¹ |

| Step 2 | Decay of intermediate to final Mn(III) citrate product | k₂ = 2.0 × 10³ s⁻¹ |

Data sourced from pulse radiolysis studies, which characterize the rapid, multi-step reaction mechanism between Mn(II) citrate and superoxide radicals in solution. nih.gov

The non-enzymatic antioxidant activity of manganese citrate is primarily rooted in its ability to undergo a single-electron oxidation reaction. The Mn(II) ion in the citrate complex donates an electron to a superoxide radical, reducing it to hydrogen peroxide, while the manganese itself is oxidized to Mn(III). nih.gov

The mechanism involves the formation of an intermediate species before the final, more stable Mn(III) citrate complex is produced. nih.gov The stability of this resulting Mn(III)-citrate complex is a key factor in its antioxidant mechanism. frontiersin.org Unlike iron, which can participate in Fenton chemistry to generate highly reactive hydroxyl radicals from hydrogen peroxide, manganese is a comparatively poor Fenton reagent. nih.gov This property is crucial as it allows manganese complexes to scavenge superoxide without subsequently promoting the formation of more damaging reactive oxygen species.

Interactions with Metalloproteins and Enzymatic Systems (In Vitro Characterization)

Manganese is an essential trace element that plays a critical role as a structural component and functional cofactor in a wide array of enzymes. Its ability to be complexed and transported by molecules like citrate allows it to interact with and modulate various enzymatic systems.

Manganese is a required cofactor for numerous enzymes across all six major classes: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. nih.govnih.gov In these roles, Mn(II) typically functions as a Lewis acid, helping to orient substrates, stabilize transition states, or facilitate catalysis by accepting electron pairs. Its flexible coordination geometry and redox properties make it suitable for a diverse range of biochemical reactions. nih.gov

A prominent example is manganese superoxide dismutase (MnSOD), where manganese is integral to the enzyme's catalytic activity in the mitochondrial matrix. rsc.org Other key manganese-dependent enzymes include arginase, which is involved in the urea (B33335) cycle, and glutamine synthetase, which plays a role in nitrogen metabolism. nih.gov The availability of manganese can directly influence the activity and proper functioning of these essential enzymes.

| Enzyme Class | Specific Enzyme Example | Function of Manganese |

|---|---|---|

| Oxidoreductases | Manganese Superoxide Dismutase (MnSOD) | Redox cycling (Mn²⁺ ↔ Mn³⁺) to dismutate superoxide |

| Hydrolases | Arginase | Lewis acid catalysis in the hydrolysis of arginine |

| Ligases | Glutamine Synthetase | Stabilizes substrate binding and facilitates bond formation |

| Lyases | Phosphoenolpyruvate Carboxykinase | Binds to the enzyme-substrate complex |

| Isomerases | Xylose Isomerase | Structural and catalytic roles |

This table provides a representative list of enzymes that depend on manganese for their biological activity. nih.govnih.gov

The Mn(II) ion is characterized by its d⁵ electronic configuration, which results in weak ligand field stabilization energy. nih.gov This property, combined with its classification as a borderline hard-soft Lewis acid, contributes to its fast ligand exchange kinetics. nih.gov This means that ligands, such as water or amino acid side chains, can associate with and dissociate from the Mn(II) ion relatively quickly.

This rapid exchange is a critical feature for its biological function, allowing manganese to be readily incorporated into apoenzymes and to participate in dynamic catalytic cycles where substrate and product binding and release are necessary. It also explains why Mn(II) can often substitute for other divalent cations, most notably magnesium (Mg²⁺), in the active sites of many enzymes. pnas.org While both ions can occupy similar binding sites, subtle differences in coordination preferences—such as a greater propensity for Mn(II) to bind to nitrogen-containing ligands like histidine—can confer specific functional advantages. pnas.org

The addition of manganese to in vitro systems can directly modulate the activity of several key antioxidant enzymes.

Manganese Superoxide Dismutase (MnSOD): In vitro studies using cell cultures, such as primary broiler myocardial cells, have demonstrated that supplementation with manganese leads to a dose- and time-dependent increase in MnSOD activity. nih.gov This increase is not merely due to the activation of existing apoenzyme but is a result of enhanced gene expression, leading to higher levels of both MnSOD mRNA and protein. nih.govoup.com This indicates that manganese availability is a key regulatory factor for the cell's primary mitochondrial antioxidant defense system.

Catalase: The activity of catalase, an enzyme that decomposes hydrogen peroxide, can also be influenced by manganese. In cultures of Deinococcus radiodurans, the addition of Mn(II) was shown to significantly increase catalase activity. nih.gov While the native enzyme in many organisms is heme-based, there also exists a class of non-heme manganese catalases, particularly in bacteria, that use a binuclear manganese center to catalyze H₂O₂ disproportionation, highlighting the intrinsic capability of manganese to perform this function. nih.gov Furthermore, synthetic manganese complexes, such as certain Mn-salen compounds, have been developed as mimetics that exhibit catalase-like activity. nih.gov

Peroxidase: Manganese is a well-established activator of certain peroxidases, particularly manganese peroxidase (MnP), an enzyme secreted by white-rot fungi. wikipedia.org The catalytic cycle of MnP is entirely dependent on the oxidation of Mn(II) to Mn(III). wikipedia.org The enzyme first uses hydrogen peroxide to form an oxidized intermediate, which then oxidizes Mn(II) chelated by a dicarboxylic acid (like oxalate) to Mn(III). wikipedia.org This Mn(III)-chelate is then released from the enzyme and acts as a diffusible oxidizer. In vitro studies have shown that the activity of MnP is upregulated by increases in the concentration of extracellular Mn(II). mdpi.com

Theoretical and Computational Chemistry of Manganese Citrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of transition metal complexes, including those of manganese citrate (B86180). DFT calculations are used to determine the distribution of electrons within the molecule, which governs its structure, stability, and chemical reactivity. nih.govresearchgate.net For manganese complexes, these calculations are particularly valuable for understanding the properties arising from the d-electrons of the manganese ion.

Key insights derived from DFT studies on manganese complexes include:

Charge and Spin Distribution: DFT can accurately map the electron density, revealing the partial charges on the manganese ion and the atoms of the citrate ligand. This information helps to characterize the nature of the metal-ligand bonds, showing strong metal-ligand covalency where charge is transferred from the ligand to the metal. nih.govncku.edu.tw Furthermore, DFT is used to determine the spin state of the manganese center (e.g., high-spin or low-spin), which is crucial for understanding its magnetic properties and reactivity. nih.gov

Molecular Orbitals: The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting reactivity. The energy and spatial distribution of these orbitals indicate the likely sites for nucleophilic or electrophilic attack.

Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated. These quantum chemical parameters, such as electronegativity, chemical hardness, and softness, help in quantifying and predicting the chemical behavior of the complex.

The choice of the DFT functional is critical for obtaining accurate results for 3d transition metals. Benchmarking studies on manganese-containing molecules have shown that hybrid functionals, such as PBE0, are often well-suited for reproducing experimental properties and predicting geometries and reaction energies accurately. nih.gov

| Calculated Property | Atom/Group | Illustrative Value | Significance |

|---|---|---|---|

| Mulliken Charge | Mn Ion | +1.45 e | Indicates significant charge transfer from ligands. |

| Spin Density | Mn Ion | +4.85 | Confirms a high-spin Mn(II) (d5) electronic configuration. |

| HOMO Energy | Complex | -6.2 eV | The HOMO-LUMO gap indicates the chemical reactivity and electronic stability of the complex. |

| LUMO Energy | Complex | -1.1 eV |

Molecular Dynamics (MD) Simulations of Complexation and Solvation Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For manganese hydrogen citrate, MD simulations provide a detailed picture of its interactions with a solvent, typically water, and the dynamics of its complexation. researchgate.net These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, offering insights into both structural and thermodynamic properties. acs.org

MD simulations are particularly useful for exploring:

Solvation Structure: Simulations can reveal the detailed structure of the solvent shells around the manganese ion and the citrate ligand. researchgate.net Key parameters obtained include radial distribution functions (RDFs), which show the probability of finding solvent molecules at a certain distance from the solute, and coordination numbers, which quantify the number of solvent molecules in the first solvation shell. mdpi.com For instance, simulations can model the stable hexaaquo-coordination of a Mn(II) ion.

Complexation and Ion Pairing: The process of how the citrate ligand coordinates with the manganese ion can be observed directly in MD simulations. nih.gov They can elucidate the preferred binding modes of the citrate's carboxylate and hydroxyl groups. The simulations also capture the formation of hydrogen-bond networks between the citrate, coordinated water molecules, and the bulk solvent, which are crucial for the stability and solubility of the complex. acs.org

Dynamic Properties: MD simulations can be used to calculate dynamic properties such as the residence time of water molecules in the first solvation shell of the manganese ion and the diffusion coefficients of the complex. These parameters are essential for a complete understanding of the complex's behavior in solution.

The development of accurate force fields—the set of parameters that define the potential energy of the system—is crucial for reliable MD simulations of metal-citrate complexes. arxiv.orgrsc.org

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Mn-O(water) Coordination Number | Average number of water molecules in the first solvation shell of the Mn ion. | ~6 |

| Mn-O(carboxylate) Coordination Number | Average number of citrate oxygen atoms coordinated to the Mn ion. | 2-3 (depending on chelation mode) |

| Water Residence Time | Average time a water molecule stays in the first solvation shell of the Mn ion. | Nanoseconds (ns) range |

| Hydrogen Bonds | Average number of hydrogen bonds between the citrate ligand and surrounding water. | Highly dependent on protonation state |

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involving manganese citrate. These methods allow for the mapping of the potential energy surface (PES) of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govpennylane.ai

A primary goal of these calculations is to determine the energetics of a reaction pathway:

Transition State Theory: The data from quantum chemical calculations can be used within the framework of Transition State Theory to estimate reaction rate constants, providing a direct link between computational results and experimental kinetics.

For reactions in complex environments, such as in solution or within an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. consensus.appwordpress.comnih.gov In a QM/MM simulation, the chemically active part of the system (e.g., the manganese citrate complex and reacting substrates) is treated with a high-accuracy QM method, while the surrounding environment (e.g., solvent molecules or the protein) is described by a more computationally efficient MM force field. frontiersin.org This approach allows for the inclusion of environmental effects, such as electrostatic stabilization and steric constraints, on the reaction mechanism and energetics. nih.gov For manganese citrate, QM/MM could be used to model redox reactions, where the manganese ion cycles between its Mn(II) and Mn(III) oxidation states. ucy.ac.cynih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial state of the system. | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate. | +15.5 |

| Products | Final state of the system. | -5.0 |

| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | +15.5 |

| Reaction Energy (ΔEr) | Energy(Products) - Energy(Reactants) | -5.0 |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, serving as a vital link between the calculated molecular structure and experimental observations. ucy.ac.cy By calculating spectroscopic parameters for a proposed structure, these results can be compared directly with experimental spectra to confirm or refine the structural assignment. nih.gov

For manganese citrate, several spectroscopic techniques can be modeled:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, particularly DFT, are widely used to calculate NMR chemical shifts and spin-spin coupling constants. mdpi.comruc.dk The gauge-including atomic orbital (GIAO) method is a common approach. Comparing calculated chemical shifts for ¹H and ¹³C nuclei with experimental data provides a sensitive test of the accuracy of the computed molecular geometry and electronic structure. trygvehelgaker.no

Vibrational Spectroscopy (FTIR/Raman): The same calculations that are used to confirm that an optimized geometry is a true energy minimum also yield vibrational frequencies and intensities. These can be correlated with experimental Fourier-transform infrared (FTIR) and Raman spectra to help assign specific vibrational modes to the stretching and bending of bonds within the complex, such as the Mn-O bonds and the C=O and C-O bonds of the carboxylate groups.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-visible spectra. This is particularly useful for studying the d-d transitions of the manganese ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic species like Mn(II) and Mn(III) complexes, computational methods can predict EPR parameters such as g-tensors and hyperfine coupling constants, which are essential for interpreting the complex signals observed in EPR experiments. ucy.ac.cynih.gov

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Carboxylate (C=O) | 178.5 | 179.2 |

| Hydroxyl-bearing (C-OH) | 74.1 | 73.8 |

| Methylene (CH₂) | 45.2 | 45.9 |

Emerging Research Frontiers and Future Academic Directions

Development of Novel Synthetic Routes for Tailored Manganese Citrate (B86180) Architectures

The synthesis of manganese citrate complexes has traditionally involved straightforward aqueous reactions. However, current research is focused on developing sophisticated synthetic routes to create architectures with specific dimensionalities, coordination environments, and properties. These tailored structures are crucial for applications ranging from precursors for advanced materials to models for biological systems.

One promising frontier is the use of structure-directing agents. For instance, the introduction of fluoride ions (from sources like HF or NaF) during synthesis has been shown to significantly alter crystallization mechanisms, leading to the formation of novel layered manganese citrate structures. nih.govresearchgate.net In these architectures, fluoride can act as a bridging ligand between manganese centers, demonstrating how ancillary ligands can be used to tune the final structure. researchgate.net

Solvothermal and hydrothermal methods are also being employed to create complex coordination polymers. These techniques allow for the synthesis of bimetallic manganese citrate complexes, such as those incorporating sodium (Na) or calcium (Ca), resulting in intricate 3-D architectures. researchgate.net The choice of solvent, temperature, and counterions plays a critical role in directing the assembly of these frameworks. tandfonline.com For example, different countercations (like ammonium (B1175870) or potassium) can dictate whether the final structure is a 2-D layer or a 3-D network. tandfonline.com

Furthermore, researchers are exploring the synthesis of discrete, water-soluble mononuclear complexes containing either Mn(II) or Mn(III). nih.govucy.ac.cy The ability to isolate specific oxidation states is vital for mimicking biological systems and studying redox processes. nih.govucy.ac.cy These synthetic efforts are crucial as manganese citrate complexes are increasingly used as precursors for creating valuable materials like porous manganese oxides (MnₓOᵧ) or manganese-based metal-organic frameworks (MOFs) through controlled thermal decomposition. researchgate.net

Table 1: Comparison of Synthetic Routes for Manganese Citrate Architectures

| Synthetic Method | Key Features | Resulting Architecture | Reference |

|---|---|---|---|

| Aqueous Precipitation | Reaction of MnCl₂ and citric acid with pH adjustment. | Polynuclear complexes, 2-D layers, or 3-D networks depending on counterions. | tandfonline.com |

| Fluoride-Assisted Synthesis | Addition of HF or NaF as a structure-directing agent. | Novel layered manganese(II) carboxylate structures. | researchgate.net |

| Solvothermal/Hydrothermal | High-temperature and pressure synthesis. | Bimetallic (e.g., Mn/Na, Mn/Ca) coordination polymers with 3-D architectures. | researchgate.net |

| pH-Controlled Aqueous Synthesis | Synthesis near physiological pH. | Discrete, water-soluble mononuclear Mn(II) and Mn(III) complexes. | nih.govucy.ac.cy |

Deeper Elucidation of Manganese Citrate's Role in Complex Molecular Systems

Manganese is an essential trace element, and its speciation is critical to its function in biological systems. Citrate, as a ubiquitous biological molecule and a strong chelating agent for Mn(II), is believed to play a significant role in the transport and bioavailability of manganese. researchgate.net Research is now focused on moving beyond this general understanding to elucidate the precise roles of the manganese-citrate complex in intricate molecular environments.

In biological contexts, manganese serves as a vital cofactor for a wide array of enzymes, including oxidoreductases, transferases, hydrolases, and ligases. nih.gov It is a key component of manganese superoxide (B77818) dismutase (Mn-SOD), a critical enzyme in mitigating oxidative stress within mitochondria. While it is understood that manganese ions are required for these functions, the specific chemical form in which manganese is transported and delivered to these enzymes is an active area of investigation. The synthesis of stable, mononuclear Mn(II) and Mn(III) citrate complexes provides crucial models for studying manganese speciation in biological fluids and understanding how changes in oxidation state, coordinated by ligands like citrate, affect its biological activity. nih.govnih.gov

The interaction of manganese with nucleic acids is another important frontier. Studies have shown that Mn²⁺ ions can alter DNA structure and are essential for the activity of certain nuclear proteins, such as DNase I. nih.gov The manganese-citrate complex could act as a delivery vehicle, influencing the local concentration of manganese ions available to interact with DNA or metalloproteins.

In microbial pathogenesis, the competition for essential metals like manganese is a key aspect of the host-pathogen interaction. drugbank.com Bacteria require manganese for enzymes that defend against oxidative stress. drugbank.com Understanding how bacteria acquire manganese, and whether they can utilize chelated forms like manganese citrate, is critical for developing new antimicrobial strategies.

Advanced Characterization Techniques for In Situ Monitoring of Manganese Citrate Reactions

To understand the dynamic behavior of manganese citrate, researchers are increasingly turning to advanced characterization techniques that allow for in situ and operando monitoring of reactions. These methods provide real-time insights into complex formation, changes in oxidation state, and structural transformations as they occur.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying paramagnetic manganese species like Mn(II) and Mn(III). EPR has been successfully used to characterize manganese citrate complexes in both solid and frozen solution states, providing information on the electronic structure and coordination environment of the manganese center. nih.govresearchgate.net In solution, EPR can distinguish between isolated manganese complexes and associated polymeric units, offering a way to monitor aggregation and complexation equilibria in real-time. researchgate.net

X-ray Absorption Spectroscopy (XAS) , encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is invaluable for determining the oxidation state and local coordination of manganese. unizar.es XAS can be applied to non-crystalline samples, making it ideal for studying manganese speciation in complex matrices like soils or biological media where manganese citrate may be present. unizar.es The development of comprehensive XAS spectral libraries for various manganese compounds, including Mn(II) citrate, provides the foundation for quantitatively identifying different manganese species in environmental and biological samples. unizar.es

Operando Spectroscopy represents a paradigm shift, where spectroscopic measurements are coupled with simultaneous reaction monitoring. mdpi.com Techniques like operando Raman or X-ray spectroscopy can be applied to study catalytic or electrochemical processes involving manganese complexes. mdpi.com For example, the electrodeposition of manganese dioxide from a citrate-containing electrolyte has been investigated using an in situ electrochemical quartz crystal microbalance (EQCM), providing real-time data on the deposition mechanism. nih.gov This approach could be expanded to monitor the synthesis or degradation of manganese citrate complexes under reaction conditions.

Electrochemical Methods , such as cyclic voltammetry, offer a sensitive way to monitor the concentration and redox behavior of manganese ions in solution, which can be used to study the kinetics of the formation and dissociation of manganese citrate complexes. researchgate.net

Exploration of Manganese Citrate in Environmental Biogeochemical Cycling

Manganese is a redox-sensitive element whose biogeochemical cycle is deeply intertwined with the cycles of other major nutrients like carbon, nitrogen, and phosphorus. The chemical form, or speciation, of manganese in soil and natural waters dictates its mobility, bioavailability, and reactivity. Research is beginning to explore the specific role of organic ligands like citrate in this complex cycle.

In soils, manganese exists in multiple oxidation states, primarily the soluble Mn(II) form, which is available for uptake by plants and microorganisms, and the insoluble Mn(III) and Mn(IV) oxides. The transformation between these states is heavily influenced by soil pH, redox potential, and microbial activity. Citrate, being a common plant root exudate and microbial metabolite, can act as a natural chelating agent, forming soluble complexes with Mn(II) and potentially influencing its transport through the soil profile.

The manganese-citrate complex is also involved in redox transformations. Studies have shown that Mn(III)-citrate complexes can be formed in aqueous environments but are often transient. nih.govucy.ac.cy These complexes can undergo internal electron transfer, where the citrate ligand is oxidized and Mn(III) is reduced to the more stable Mn(II). nih.govucy.ac.cy This process highlights a potential pathway by which organic matter can drive the reductive dissolution of manganese oxides, a key step in making manganese bioavailable. The biodegradability of citrate means that after facilitating manganese transport or redox reactions, it is broken down by microorganisms, releasing the manganese ion back into the local environment. tandfonline.com

The interplay between manganese and microbial metabolism is another critical area. Microorganisms can both oxidize and reduce manganese as part of their metabolic processes. researchgate.net The presence of citrate can influence these microbial activities by altering the availability of manganese, thereby impacting nutrient cycling on a larger scale. researchgate.net

Design of Manganese Citrate Analogues for Specific Mechanistic Probes

To probe the specific roles of manganese in complex systems, researchers are interested in designing functional analogues of manganese citrate. This involves systematically modifying the structure of the chelating ligand to tune the properties of the resulting manganese complex, such as its stability, redox potential, and reactivity. While research into direct analogues of citrate is an emerging area, the broader field of manganese coordination chemistry provides a roadmap for this endeavor.

One approach is to use citrate derivatives or other poly-carboxylate ligands that mimic the coordination environment of citrate but offer different steric or electronic properties. By comparing the behavior of manganese complexes with these different ligands, researchers can gain insight into how the specific structure of the citrate molecule contributes to its function. For example, using ligands with varying numbers of carboxylic acid and hydroxyl groups can help determine the key binding motifs necessary for complex stability or catalytic activity.

Another strategy involves synthesizing manganese complexes with entirely different types of ligands, such as those based on porphyrins or N,N'-donor ligands, to probe specific biological functions. For instance, manganese complexes with non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized to study their potential biological activity and interactions with biomolecules like DNA. Similarly, manganese complexes incorporating ligands like 1,10-phenanthroline have been designed to activate immune pathways by inducing DNA damage. nih.gov While not direct citrate analogues, these studies provide a framework for how ligand design can be used to create manganese complexes that act as mechanistic probes for specific biological processes.

By synthesizing various forms of manganese citrate, such as mononuclear Mn(II) versus Mn(III) complexes or bimetallic coordination polymers, researchers can investigate how oxidation state and nuclearity impact the complex's role in biological and material systems. nih.govresearchgate.net These different forms serve as inherent analogues that help to deconstruct the structure-function relationships of manganese coordination complexes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing manganese hydrogen citrate in laboratory settings?

- Methodological Guidance : Synthesis typically involves reacting manganese carbonate or oxide with citric acid under controlled pH and temperature. Characterization includes elemental analysis (e.g., atomic absorption spectroscopy for manganese quantification ), Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and X-ray diffraction (XRD) for crystallinity assessment. Ensure solubility and stability testing in buffers like 10 mM sodium citrate (pH 6.0) . Purity parameters (e.g., metal content, bulk density) should align with established standards .

Q. How can researchers quantify this compound in biological samples?

- Methodological Guidance : Use inductively coupled plasma mass spectrometry (ICP-MS) for trace manganese detection , or employ colorimetric assays such as the CUPRAC (copper reduction) method for total antioxidant capacity . Normalize results to protein content via BCA assays . For enzymatic studies, pair with citrate synthase activity assays using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure coenzyme A production .

Q. What buffer systems are compatible with this compound in biochemical assays?